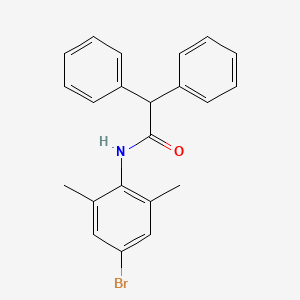![molecular formula C16H14BrIN2O3 B11563297 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide](/img/structure/B11563297.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-iodophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form an intermediate, which is then reacted with hydrazine hydrate to yield the hydrazide. This intermediate is subsequently condensed with 3-iodobenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while reduction of the hydrazone can produce hydrazines.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and iodine) and the hydrazone moiety allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methoxyphenoxyacetohydrazide
- 4-bromo-2-(2-methoxyphenoxy)acetohydrazide
- 2-(2-bromo-4-methoxyphenoxy)-4-chlorobenzonitrile
Uniqueness
What sets 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3-iodophenyl)methylidene]acetohydrazide apart from similar compounds is the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interactions with biological targets. This dual-halogenation can enhance its binding affinity and specificity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14BrIN2O3 |
|---|---|
Molecular Weight |
489.10 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrIN2O3/c1-22-13-5-6-15(14(17)8-13)23-10-16(21)20-19-9-11-3-2-4-12(18)7-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
OPHYCKYZZOVEPD-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)I)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11563222.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11563224.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11563233.png)

![3-(3,4-Dimethoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11563239.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11563243.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11563246.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11563253.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563255.png)
![4-{[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11563261.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11563268.png)
![4-[(E)-[(2-{N'-[(E)-[4-(3-Methylbenzoyloxy)-3-nitrophenyl]methylidene]hydrazinecarbonyl}acetamido)imino]methyl]-2-nitrophenyl 3-methylbenzoate](/img/structure/B11563282.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11563287.png)
![2-{4-[2-(3-Chlorophenoxy)ethyl]piperazin-1-yl}ethanol](/img/structure/B11563293.png)
